molecular formula C11H8F2N2 B112638 2-Amino-5-(3,5-difluorophenyl)pyridine CAS No. 438585-72-9

2-Amino-5-(3,5-difluorophenyl)pyridine

Cat. No. B112638
M. Wt: 206.19 g/mol
InChI Key: PGNMGBYVHYFYBX-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-difluorophenyl)pyridine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 . The compound is known for its purity, which is approximately 98% .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-(3,5-difluorophenyl)pyridine consists of a pyridine ring substituted with an amino group at the 2-position and a 3,5-difluorophenyl group at the 5-position .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, a derivative of 2-Amino-5-(3,5-difluorophenyl)pyridine, is widely used in the synthesis of biologically active compounds .
    • Method : The synthesis is based on two approaches to the target products, first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR) and, second, three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR) .
    • Results : This method allows the simple introduction of accessible reagents giving a pyridine ring with various functional groups, which can be used to perform further transformations .
  • Potential Applications in Medical Treatments

    • Field : Medicinal Chemistry
    • Application : It has been used as a reagent in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer. It has also been used in the synthesis of 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of Alzheimer’s disease.
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of these studies were not provided in the source.
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of fluoropyridines, which are of interest due to their unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these studies were not provided in the source .
  • Use in Organic Light Emitting Diodes (OLEDs)

    • Field : Material Science
    • Application : A derivative of the compound, 2-(2,4-Difluorophenyl)pyridine, has been used as a ligand in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these studies were not provided in the source .
  • Synthesis of Pyridothiadiazene 1,1-dioxides

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators .
    • Method : The synthesis involves a series of transformations starting from 2-amino-5-nitropyridine, including acetylation by acetic anhydride .
    • Results : The outcomes of these studies were not provided in the source .
  • Use in Anticancer Drugs

    • Field : Medicinal Chemistry
    • Application : Pyridine-containing compounds, including derivatives of 2-Amino-5-(3,5-difluorophenyl)pyridine, have been studied for their potential applications as anticancer drugs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these studies were not provided in the source .

properties

IUPAC Name

5-(3,5-difluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNMGBYVHYFYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609989
Record name 5-(3,5-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3,5-difluorophenyl)pyridine

CAS RN

438585-72-9
Record name 5-(3,5-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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